

An In-depth Technical Guide to the Synthesis of (-)-(S)-Cibenzoline-D4

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Compound of Interest

Compound Name: (-)-(S)-Cibenzoline-D4

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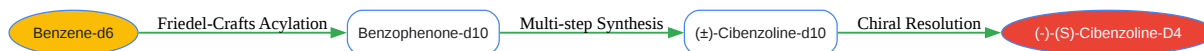
This technical guide details a proposed synthetic pathway for **(-)-(S)-Cibenzoline-D4**, a deuterated analog of the antiarrhythmic agent Cibenzoline. The synthesis commences with the preparation of a deuterated precursor, Benzophenone-d10, followed by a multi-step sequence to construct the diphenylcyclopropyl imidazoline core, and concludes with the chiral resolution to isolate the desired (S)-enantiomer. While the target is designated as "D4," this guide outlines the synthesis of a perdeuterated phenyl analog, (-)-(S)-Cibenzoline-d10, a common and practical approach for isotopic labeling.

Synthesis Pathway Overview

The proposed synthesis of **(-)-(S)-Cibenzoline-D4** is a multi-step process that can be broadly divided into three key stages:

- **Preparation of Benzophenone-d10:** This stage involves the synthesis of the deuterated starting material, which serves as the source of the labeled phenyl groups in the final product.
- **Construction of the Racemic Cibenzoline-d10 Core:** Starting from Benzophenone-d10, a series of reactions are carried out to build the 2,2-di(phenyl-d5)cyclopropyl imidazoline structure.

- Chiral Resolution: The final stage involves the separation of the racemic mixture of Cibenzoline-d10 to isolate the pharmacologically active (-)-(S)-enantiomer.

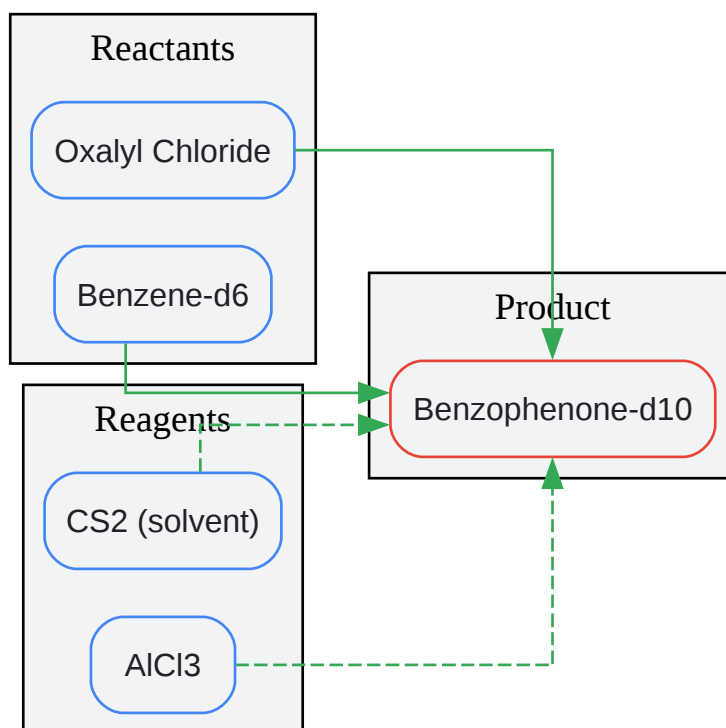


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Caption: High-level overview of the synthesis of **(-)-(S)-Cibenzoline-D4**.

Stage 1: Preparation of Benzophenone-d10

The synthesis of the deuterated starting material, Benzophenone-d10, can be efficiently achieved via a Friedel-Crafts acylation of commercially available Benzene-d6 with oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride[1].



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Caption: Synthesis of Benzophenone-d10 via Friedel-Crafts acylation.

Experimental Protocol: Synthesis of Benzophenone-d10[1]

- To a stirred solution of oxalyl chloride (0.10 mol) and Benzene-d6 (0.28 mol) in carbon disulfide (50 ml), anhydrous AlCl3 (0.20 mol) is added in small portions.
- After the vigorous evolution of DCl gas ceases, the reaction mixture is refluxed for 2 hours.
- The solvent is evaporated, and the residue is redissolved in diethyl ether (150 ml).
- The solution is poured onto ice (300 g), and the organic layer is separated.
- The aqueous phase is extracted with diethyl ether (3 x 150 ml).
- The combined organic extracts are dried over Na2SO4.
- Removal of the solvent followed by vacuum distillation affords pure Benzophenone-d10.

Reactant/Reagent	Molar Eq.	Molecular Weight (g/mol)	Amount
Benzene-d6	2.8	84.16	23.56 g (25 ml)
Oxalyl chloride	1.0	126.93	12.7 g
Aluminum chloride	2.0	133.34	26.7 g
Carbon disulfide	-	76.13	50 ml
Product	Molecular Weight (g/mol)	Yield (%)	
Benzophenone-d10	192.28	80% [1]	

Stage 2: Construction of the Racemic Cibenzoline-d10 Core

The synthesis of the racemic core of Cibenzoline-d10 follows a known procedure for the non-deuterated compound, starting from the prepared Benzophenone-d10[\[2\]](#). This multi-step

process involves a Knoevenagel condensation, followed by deethoxycarbonylation, cyclopropanation, and finally, formation of the imidazoline ring.



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Caption: Synthesis of racemic (±)-Cibenzoline-d10.

Experimental Protocols: Synthesis of (±)-Cibenzoline-d10[2]

Step 1: Ethyl 2-cyano-3,3-di(phenyl-d5)acrylate

A mixture of Benzophenone-d10, ethyl cyanoacetate, and β-alanine in a mixture of glacial acetic acid and benzene is refluxed with continuous removal of water.

Step 2: 3,3-Di(phenyl-d5)acrylonitrile

The product from Step 1 is heated with sodium chloride and water in dimethyl sulfoxide (DMSO).

Step 3: 2,2-Di(phenyl-d5)cyclopropanecarbonitrile

The acrylonitrile from Step 2 is reacted with trimethylsulfoxonium iodide and sodium hydride in DMSO.

Step 4: (±)-2-(2,2-Di(phenyl-d5)cyclopropyl)-2-imidazoline ((±)-Cibenzoline-d10)

The cyclopropanecarbonitrile from Step 3 is refluxed with ethylenediamine in the presence of a catalytic amount of sulfur.

Step	Product	Yield (%)	Key Reagents
1	Ethyl 2-cyano-3,3-di(phenyl-d5)acrylate	~64% (non-deuterated)[2]	Ethyl cyanoacetate, β -alanine
2	3,3-Di(phenyl-d5)acrylonitrile	~72% (non-deuterated)[2]	NaCl, H ₂ O, DMSO
3	2,2-Di(phenyl-d5)cyclopropanecarbonitrile	~55% (non-deuterated)[2]	Me ₃ S(O)I, NaH, DMSO
4	(\pm)-Cibenzoline-d10	~88% (non-deuterated)[2]	Ethylenediamine, Sulfur

Note: Yields are based on the synthesis of the non-deuterated analogue and may vary for the deuterated synthesis.

Stage 3: Chiral Resolution of (\pm)-Cibenzoline-d10

The final step is the resolution of the racemic (\pm)-Cibenzoline-d10 to isolate the desired (-)-(S)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as D-tartaric acid, followed by fractional crystallization[3][4].



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References

- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. EP3858816A1 - Novel method for preparing (-)-cibenzoline succinate - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
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